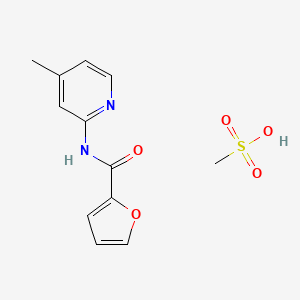
(Z)-(4-Methoxy-5-phenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(4-Methoxy-5-phenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium perchlorate is a complex organosulfur compound It is characterized by the presence of a dithiol ring, a methoxy group, and a sulfanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-Methoxy-5-phenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium perchlorate typically involves the reaction of 4-methoxy-5-phenyl-1,2-dithiol-3-thione with methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonium ylide, which then reacts with perchloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(Z)-(4-Methoxy-5-phenyl-3H-1,2-dithiol-3-ylidene)(methyl)sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sul
Properties
CAS No. |
65919-62-2 |
|---|---|
Molecular Formula |
C11H11ClO5S3 |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
4-methoxy-3-methylsulfanyl-5-phenyldithiol-2-ium;perchlorate |
InChI |
InChI=1S/C11H11OS3.ClHO4/c1-12-9-10(14-15-11(9)13-2)8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
AWADVOAQISIYDY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(S[S+]=C1SC)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)

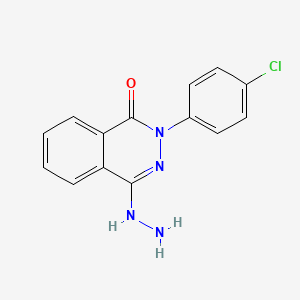
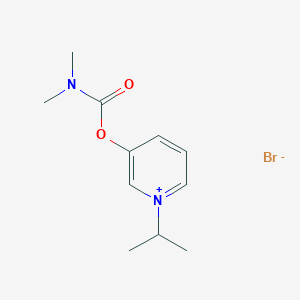
![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)

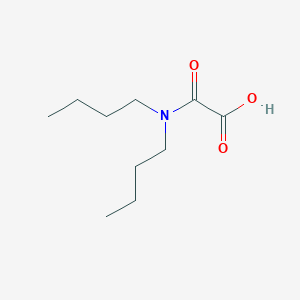
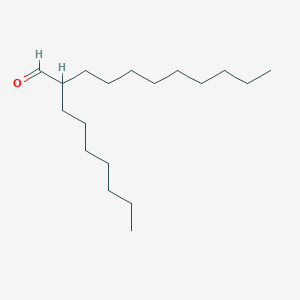
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
